tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

logP hydrophobicity drug-likeness

tert-Butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-05-1) is a conformationally constrained, chiral bicyclic amine building block featuring an endo-oriented 6-hydroxy group and an N-Boc protecting group. The 2-azabicyclo[2.2.1]heptane core mimics a rigidified piperidine/proline framework, which is extensively utilized in medicinal chemistry to enhance target selectivity, metabolic stability, and pharmacokinetic profiles of drug candidates.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 198835-05-1
Cat. No. B1442794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS198835-05-1
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1C(C2)O
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m0/s1
InChIKeyPABFVGKPNHVSCG-YIZRAAEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-05-1): A Chiral Endo-Bicyclic Building Block for Drug Discovery


tert-Butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-05-1) is a conformationally constrained, chiral bicyclic amine building block featuring an endo-oriented 6-hydroxy group and an N-Boc protecting group [1]. The 2-azabicyclo[2.2.1]heptane core mimics a rigidified piperidine/proline framework, which is extensively utilized in medicinal chemistry to enhance target selectivity, metabolic stability, and pharmacokinetic profiles of drug candidates [2]. The (1R,4S,6S) absolute configuration specifies the precise three-dimensional orientation of the hydroxyl substituent, which is critical for downstream stereochemical fidelity in asymmetric synthesis [3].

Why Stereochemistry and Endo/Exo Configuration in 2-Azabicyclo[2.2.1]heptane Building Blocks Prevent Direct Interchangeability


The 2-azabicyclo[2.2.1]heptane scaffold harbors multiple stereochemical variables—absolute configuration at bridgehead positions (1R/4S vs 1S/4R), endo vs exo orientation of the 6-substituent, and the nature of the nitrogen protecting group—that collectively dictate reactivity, biological target engagement, and synthetic compatibility [1]. The endo-6-hydroxy isomer (as in CAS 198835-05-1) exhibits a thermodynamically favored orientation that influences hydrogen bonding patterns and metabolic stability differently than the exo isomer (CAS 1932398-86-1) [1][2]. Furthermore, the Boc protecting group provides orthogonal deprotection conditions relative to Cbz or benzyl analogs, enabling chemoselective manipulations in multi-step syntheses . Interchanging any of these parameters without validation risks compromised enantioselectivity, altered pharmacokinetics, or synthetic failure.

Quantitative Differentiation Evidence for CAS 198835-05-1 Against Closest Analogs


Computed LogP (XLogP3-AA = 1.1) Positions the Boc-Endo-Hydroxy Derivative in a Distinct Hydrophobicity Range from the Unsubstituted Core

The computed XLogP3-AA value for tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is 1.1, compared to 0.7 for the unsubstituted 2-azabicyclo[2.2.1]heptane core scaffold [1]. The addition of the Boc group and the endo-6-hydroxy substituent increases computed lipophilicity by ΔLogP = +0.4, shifting the compound into a more desirable range for blood-brain barrier penetration (optimal LogP 1–3) while maintaining aqueous solubility [1]. This positions CAS 198835-05-1 as a more favorable starting point for CNS-targeted lead optimization compared to the bare scaffold.

logP hydrophobicity drug-likeness permeability lead optimization

Thermodynamic Preference for Endo-6-hydroxy Configuration in 2-Azabicyclo[2.2.1]heptane Systems Guides Isomer Selection

Portoghese and Sepp (2001) demonstrated that equilibration of exo- and endo-6-hydroxy-1-methyl-2-azabicyclo[2.2.1]heptane yielded an exo-endo isomeric ratio closely mirroring that of norborneol, where the endo isomer is thermodynamically favored [1]. Although this study employed an N-methyl rather than N-Boc derivative, the steric environment of the nitrogen lone pair was shown to be similar to that of the carbocyclic analog, establishing a class-level principle: the endo-6-hydroxy configuration (as present in CAS 198835-05-1) represents the thermodynamically preferred geometry [1]. This contrasts with the exo isomer (CAS 1932398-86-1) which may undergo epimerization under equilibrating conditions.

endo selectivity exo/endo equilibrium stereochemical control thermodynamic stability

2-Azabicyclo[2.2.1]heptane Scaffold Confers ~6-Fold DPP-4 Inhibitory Potency Gain Over Vildagliptin in Neogliptin Benchmark

Maslov et al. (2022) reported that neogliptin, a 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitor, exhibited an IC50 of 16.8 ± 2.2 nM, representing approximately 6-fold greater potency than vildagliptin (IC50 ~100 nM, literature benchmark) [1]. The rigid 2-azabicyclo[2.2.1]heptane core constrains the pharmacophore geometry to optimize interactions with key DPP-4 active-site residues [1]. While neogliptin incorporates a 3-carboxylic acid substituent rather than a 6-hydroxy group, the shared 2-azabicyclo[2.2.1]heptane scaffold establishes that this rigid bicyclic framework is capable of delivering substantial potency enhancements when incorporated into enzyme inhibitor designs. CAS 198835-05-1, as a functionalized 2-azabicyclo[2.2.1]heptane building block, provides a direct entry point for elaborating analogous DPP-4-targeted libraries.

DPP-4 inhibitor diabetes neogliptin scaffold-driven potency IC50 comparison

2-Azabicyclo[2.2.1]heptane-Derived Thioureas Exhibit Antiviral Activity, Positioning CAS 198835-05-1 as a Chiral Platform for Antiviral Lead Generation

Steppeler et al. (2023) utilized 2-azabicyclo[2.2.1]heptane as a chiral platform to construct a library of 1,2,3-triazole, thiourea, and ebselen derivatives, identifying several thiourea analogs with promising antiviral activity in cellular assays [1]. The rigid, chiral 2-azabicyclo[2.2.1]heptane framework orient substituents in defined spatial arrangements critical for target binding [1]. CAS 198835-05-1, bearing a synthetically tractable 6-hydroxy handle and Boc protection, serves as an ideal precursor for installing thiourea, triazole, or ebselen warheads at the 6-position via well-established transformations (e.g., Mitsunobu, mesylation/displacement, or oxidation/functionalization sequences).

antiviral thiourea chiral platform SARS-CoV-2 broad-spectrum antiviral

High Enantiomeric Purity (≥97%) Ensures Reproducible Stereochemical Outcomes in Asymmetric Synthesis

Commercially available CAS 198835-05-1 is supplied at ≥97% purity as the single (1R,4S,6S) enantiomer from major vendors . In contrast, racemic or lower-purity batches of the same nominal structure (e.g., racemic tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, CAS 207405-59-2) introduce stereochemical uncertainty that propagates through multi-step syntheses, potentially yielding mixtures of diastereomers at downstream intermediates [1]. The availability of the target compound as a single, defined enantiomer with verified purity eliminates the need for costly chiral resolution steps.

chiral purity enantiomeric excess procurement quality control asymmetric synthesis

Prioritized Research and Industrial Application Scenarios for tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate


Proline Surrogate Synthesis for HCV NS3 Protease and DPP-4 Inhibitor Development

The 2-azabicyclo[2.2.1]heptane core serves as a rigid proline bioisostere in multiple protease inhibitor programs, including HCV NS3-NS4A serine protease inhibitors [1]. CAS 198835-05-1, with its endo-6-hydroxy group and Boc protection, can be elaborated into 2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives (Boc-ABH analogs) via oxidation/functionalization sequences. The proven ~6-fold potency advantage of this scaffold over flexible acyclic counterparts (as demonstrated by neogliptin vs vildagliptin) supports its prioritization in DPP-4 and related serine protease inhibitor programs [2].

Antiviral Thiourea and Triazole Library Construction via 6-OH Derivatization

The 6-hydroxy group of CAS 198835-05-1 provides a direct synthetic handle for installing thiourea, triazole, and ebselen warheads—pharmacophores that have demonstrated antiviral activity in cellular assays when appended to the 2-azabicyclo[2.2.1]heptane scaffold [3]. This building block streamlines the synthesis of focused antiviral libraries by eliminating the need for scaffold pre-functionalization, enabling rapid structure-activity relationship (SAR) exploration against emerging viral targets.

CNS-Penetrant Lead Optimization Leveraging Favorable LogP and Rigid Scaffold Geometry

With a computed XLogP3-AA of 1.1, CAS 198835-05-1 falls within the optimal lipophilicity range for CNS drug candidates (LogP 1–3), while its rigid, three-dimensional scaffold geometry promotes target selectivity and metabolic stability [4]. The endo-6-hydroxy configuration provides a vector for further functionalization without compromising the scaffold's favorable physicochemical profile. This building block is particularly suited for orexin receptor antagonist programs and nicotinic acetylcholine receptor ligand development, where the 2-azabicyclo[2.2.1]heptane core has demonstrated validated target engagement [5].

Asymmetric Catalysis Ligand Synthesis and Chiral Auxiliary Applications

The well-defined (1R,4S,6S) absolute configuration and high commercial enantiomeric purity (≥97%) make CAS 198835-05-1 a reliable precursor for chiral ligand synthesis in asymmetric catalysis. The rigid bicyclic framework ensures that stereochemical information is faithfully transmitted to the metal center, enabling high enantioselectivities in catalytic transformations. The endo-6-hydroxy group can be converted to phosphine, amine, or carbene donor ligands via standard transformations.

Quote Request

Request a Quote for tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.